Triphenylstannane

Radical Reduction Chemoselectivity α,β-Unsaturated Ketones

Avoid failed reductions caused by generic reagent substitution. Triphenylstannane delivers unique selectivity that tributyltin hydride cannot match. - Exclusive α,β-unsaturated ketone C=C reduction to saturated ketones; Bu3SnH yields undesired 1,4-adducts. - High-yield carbothionyl ester deoxygenation to ethers-a transformation where Bu3SnH fails. - Tunable O-directed hydrostannation (~11:1 selectivity) for molecular diversification from common precursors. For research use only; not for food, drug, or biocidal applications.

Molecular Formula C18H16Sn
Molecular Weight 351 g/mol
Cat. No. B1218745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylstannane
Molecular FormulaC18H16Sn
Molecular Weight351 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
InChIKeyNFHRNKANAAGQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylstannane (Ph3SnH) Technical Baseline & Core Characteristics


Triphenylstannane (CAS 892-20-6, Triphenyltin Hydride) is an organotin hydride reagent with the molecular formula (C6H5)3SnH, existing as a low-melting solid (28 °C) with a density of 1.374 g/mL and refractive index n20/D 1.632 . It functions predominantly as a stoichiometric radical reducing agent and a source of hydrogen atoms (H•) for radical chain reactions, enabling transformations such as dehalogenation, reductive deselenenylation, and intramolecular radical cyclizations [1]. In the tin hydride class, Ph3SnH occupies a distinct niche: it demonstrates lower reactivity than dialkyltin dihydrides but provides distinct advantages in substrate-specific selectivity and intermediate stability relative to the more commonly used tributyltin hydride (Bu3SnH) [2].

Why Generic Tin Hydride Substitution Fails


Assuming functional equivalence between triphenylstannane and its most common in-class alternative, tributyltin hydride (Bu3SnH), is a scientifically unsound procurement strategy. Direct comparative studies demonstrate that these reagents frequently follow divergent reaction pathways with identical substrates, leading to fundamentally different product profiles. While both compounds generate radicals, the differing steric bulk, electronic character, and bond strengths of the phenyl versus butyl substituents critically impact reaction outcomes. For instance, in α,β-unsaturated carbonyl reductions, Ph3SnH exclusively reduces the C=C double bond, whereas Bu3SnH predominantly delivers a 1,4-addition adduct [1]. Similarly, for the reduction of carbothionyl esters to ethers, Ph3SnH provides excellent yields, while Bu3SnH yields are unacceptable under the same conditions [2]. Generic substitution without accounting for these specific differences will result in failed reactions, low yields, or entirely unintended products, underscoring the necessity for evidence-based, compound-specific selection.

Triphenylstannane (Ph3SnH) Comparative Performance Evidence


Divergent Chemoselectivity: C=C Reduction vs. 1,4-Addition

In the reduction of α,β-unsaturated ketones, the choice between triphenylstannane (Ph3SnH) and tributylstannane (Bu3SnH) dictates the reaction pathway. Under Et3B initiation, Ph3SnH exclusively reduces the carbon-carbon double bond, yielding the corresponding saturated ketone. Conversely, under identical initiation, Bu3SnH directs the reaction toward a 1,4-addition pathway, providing a different adduct [1].

Radical Reduction Chemoselectivity α,β-Unsaturated Ketones Organotin Reagents

Carbothionyl Ester Reduction to Ethers

The transformation of carbothionyl ester derivatives to ethers demonstrates a stark contrast in the utility of triphenylstannane versus tributylstannane. In a study aimed at brevetoxin B analogue synthesis, treatment with Ph3SnH and AIBN provided the reduced ethers in 'good to excellent yields.' Under otherwise identical conditions, the use of Bu3SnH 'did not give acceptable yields' of the desired ether products [1]. While the exact yield values for the comparator are described as 'unacceptable' rather than given as a precise number, the outcome is a clear binary difference in reagent effectiveness.

Deoxygenation Ether Synthesis Thionocarbonate Reduction Total Synthesis

Reactivity Ranking for Aldehyde Reduction

In the reduction of aldehydes, a well-defined order of reactivity among tin hydrides exists: diphenylstannane > dibutylstannane > butylstannane > triphenylstannane > tributylstannane [1]. This ranking, derived from studies by Kuivila and Beumel, places Ph3SnH as less reactive than the dialkyltin dihydrides but more reactive than Bu3SnH. Critically, while diphenylstannane and dibutylstannane reduce aldehydes at room temperature, both Ph3SnH and Bu3SnH require elevated temperatures for the reaction to proceed [1].

Aldehyde Reduction Reactivity Ranking Thermal Initiation Organotin Hydrides

Concentration-Dependent Hydrostannation vs. Cyclization

The O-directed free-radical hydrostannation of disubstituted acetylenes with Ph3SnH and Et3B demonstrates a high degree of concentration-dependent selectivity. At high Ph3SnH concentrations, the O-directed hydrostannation pathway dominates, forming product 2 with good selectivity (ca. 11.1:1). In contrast, using substantially lower stannane/substrate concentrations increases the amount of the tandem 5-exo-trig cyclization product 3 observed [1]. This concentration control over product distribution is a key operational differentiator.

O-Directed Hydrostannation Radical Cyclization Tandem Reactions Reaction Control

Kinetics of Hydride Abstraction by DDQ

The kinetics of hydride abstraction by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) were studied for a series of hydride donors, including tributylstannane and triphenylstannane, in dichloromethane at 20 °C. While the study reports that the Sn-H donors follow a different mechanistic correlation than C-H donors, the second-order rate constants for both stannanes were measured within the same experimental framework [1]. Although the primary publication does not list the raw k2 values for these specific compounds in the abstract, it establishes that their reactivity parameters (N and sN) can be quantitatively derived, positioning Ph3SnH as a distinct data point within the broader nucleophilicity scale for hydride donors.

Hydride Abstraction Reaction Kinetics DDQ Rate Constant Comparison

Triphenylstannane (Ph3SnH) Application Scenarios


Saturated Ketone Synthesis from Enones

When the research objective is the exclusive reduction of an α,β-unsaturated ketone's C=C double bond to yield a saturated ketone, Ph3SnH is the necessary reagent choice over Bu3SnH. As established in direct comparative studies, Bu3SnH under identical radical initiation will instead follow a 1,4-addition pathway, leading to an undesired adduct [1]. This scenario is common in the synthesis of complex natural products or pharmaceutical intermediates where a saturated ketone motif is required.

Ether Synthesis via Carbothionyl Ester Deoxygenation

For the specific transformation of carbothionyl ester derivatives to the corresponding ethers, Ph3SnH is a functionally unique reagent. Comparative experiments have shown that Bu3SnH fails to provide acceptable yields under the same conditions, making Ph3SnH the reagent of choice for this deoxygenation sequence [1]. This scenario is highly relevant to total synthesis campaigns, such as those targeting polyether marine natural products like the brevetoxins.

Hydrostannation vs. Cyclization Outcome Control

In the O-directed hydrostannation of propargylic substrates, Ph3SnH offers a unique level of reaction control. Researchers can utilize high concentrations of Ph3SnH to achieve high selectivity (~11.1:1) for the hydrostannation product or employ low concentrations to favor a tandem cyclization pathway [1]. This tunable behavior makes Ph3SnH a versatile tool for generating molecular diversity from a common precursor, a feature that is not universally observed and which differentiates it in method development.

Aldehyde Reduction with Intermediate Reactivity

Ph3SnH occupies a defined position in the reactivity hierarchy of tin hydrides for aldehyde reduction, being more reactive than Bu3SnH but less reactive than dialkyltin dihydrides [1]. It is therefore the appropriate choice in scenarios where the high reactivity of diphenylstannane or dibutylstannane leads to side reactions or thermal runaway, or where the elevated temperatures required by Ph3SnH can be leveraged for controlled initiation in a larger process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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